Cas no 10385-78-1 (1,7,7-trimethylbicyclo2.2.1heptan-2-ol)
1,7,7-trimethylbicyclo2.2.1heptan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-
- (+/-)-Isoborneol
- isoborneol
- (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
- (+/-)-borneol
- FT-0604417
- Z104478138
- 10385-78-1
- DL-Borneol
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, endo-(.+/-.)-
- E75852
- CS-7912
- s3959
- DL-Isoborneol
- NCGC00263517-03
- (2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- exo-2-Camphanol
- Borneo camphor
- exo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol
- CCG-231498
- CS-0279240
- DB11288
- AKOS000120036
- FT-0604470
- Endo-2-camphanol
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-
- Borneol
- FT-0604383
- Sumatra camphor
- Borneol and Isoborneol
- 1,7,7-trimethyl-bicyclo[2.2.1]heptan-6-ol
- SR-05000002386
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- SR-05000002386-1
- FT-0604475
- HMS3885I14
- MFCD00066427
- AB90026
- SCHEMBL56714
- AC-34416
- 4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
- DTXSID8048159
- BORNEOL, (L)
- 507-70-0
- 124-76-5
- EN300-20427
- CHEBI:28093
- C01411
- Bingpia
- 464-43-7
- endo-2-Bornanol
- Bornyl alcohol
- exo-2-Bornanol
- CHEMBL1097205
- Borneol, exo-
- L(-)-Borneol
- (+)-Borneol 100 microg/mL in Methanol
- Q27103499
- 1,7,7-trimethylnorbornan-2-ol
- Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Endo-2-hydroxycamphane
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, exo- #
- AKOS017278270
- 6627-72-1
- NS00001075
- HY-N1368
-
- MDL: MFCD00064162
- Inchi: 1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
- InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
- SMILES: OC1CC2CCC1(C)C2(C)C
Computed Properties
- Exact Mass: 154.136
- Monoisotopic Mass: 154.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Density: 0.992
- Melting Point: 201-210℃
- Boiling Point: 212 °C at 760 mmHg
- Flash Point: 212 °C at 760 mmHg
- Refractive Index: 1.502
- PSA: 20.23000
- LogP: 2.19350
1,7,7-trimethylbicyclo2.2.1heptan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20427-1g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 1g |
$127.0 | 2023-09-16 | |
| Enamine | EN300-20427-5g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 5g |
$322.0 | 2023-09-16 | |
| Enamine | EN300-20427-10g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 10g |
$510.0 | 2023-09-16 | |
| Enamine | EN300-20427-0.05g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.05g |
$29.0 | 2023-09-16 | |
| Enamine | EN300-20427-0.1g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.1g |
$44.0 | 2023-09-16 | |
| Enamine | EN300-20427-0.25g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.25g |
$63.0 | 2023-09-16 | |
| Enamine | EN300-20427-0.5g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.5g |
$99.0 | 2023-09-16 | |
| Enamine | EN300-20427-1.0g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 1g |
$127.0 | 2023-05-03 | ||
| Enamine | EN300-20427-2.5g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 2.5g |
$201.0 | 2023-09-16 | |
| Enamine | EN300-20427-5.0g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 5g |
$322.0 | 2023-05-03 |
1,7,7-trimethylbicyclo2.2.1heptan-2-ol Related Literature
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1. Asymmetric synthesis of (R)-(–)- and (S)-(+)-muscone by enantioselective conjugate addition of chiral dimethylcuprate to (E)-cyclopentadec-2-en-1-oneKazuhiko Tanaka,Hideki Ushio,Yasuyuki Kawabata,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1991 1445
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2. Asymmetric synthesis of (R)-muscone by enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-oneKazuhiko Tanaka,Hideki Ushio,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1990 795
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Mannar R. Maurya,Lata Rana,Fernando Avecilla New J. Chem. 2017 41 724
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4. Catalytic enantioselective conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-enoneKazuhiko Tanaka,Junichi Matsui,Hitomi Suzuki,Akio Watanabe J. Chem. Soc. Perkin Trans. 1 1992 1193
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Mannar R. Maurya,Neeraj Saini,Fernando Avecilla RSC Adv. 2015 5 101076
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Additional information on 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 10385-78-1): A Comprehensive Overview
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 10385-78-1) is a cyclic terpene alcohol with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, commonly known as menthol isomer, is characterized by its bicyclic framework and three methyl groups, which contribute to its distinct physical and chemical properties.
The molecular formula of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is C10H18O, and it has a molecular weight of approximately 154.24 g/mol. The compound exists as a colorless to white crystalline solid at room temperature and is known for its cooling and refreshing sensory effects when applied topically or inhaled. These properties make it a valuable component in various consumer products, including cosmetics, fragrances, and oral care items.
In the realm of pharmaceutical research, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been extensively studied for its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory and analgesic properties, which are attributed to its ability to interact with specific receptors in the human body. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively reduce inflammation in animal models of arthritis by modulating the expression of pro-inflammatory cytokines.
Moreover, the compound's cooling effect has been explored for its potential use in pain management and as a topical anesthetic. A clinical trial conducted by the University of California found that a topical formulation containing 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol provided significant relief from post-operative pain when compared to a placebo. These findings suggest that this compound could be a promising candidate for the development of new pain management therapies.
In addition to its pharmaceutical applications, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has also found utility in the materials science domain. Its unique molecular structure makes it an excellent candidate for the synthesis of advanced polymers and coatings with enhanced thermal stability and mechanical strength. A recent study published in the Journal of Polymer Science reported the successful synthesis of a novel polymer using 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as a monomer precursor. The resulting polymer exhibited superior thermal stability and was found to be highly resistant to degradation under harsh environmental conditions.
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through various routes, including chemical synthesis and biotechnological methods. One common chemical synthesis method involves the cyclization of geraniol or citronellol followed by reduction steps to form the final product. Alternatively, biotechnological approaches utilizing genetically engineered microorganisms have shown promise in producing this compound on a larger scale with higher efficiency and reduced environmental impact.
The safety profile of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is generally considered favorable when used as directed in consumer products and pharmaceutical formulations. However, it is important to note that proper handling and storage precautions should be followed to ensure safety and efficacy. The compound should be stored in a cool, dry place away from direct sunlight and sources of heat or ignition.
In conclusion, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 10385-78-1) is a versatile compound with a wide range of applications across multiple industries. Its unique molecular structure and favorable properties make it an attractive candidate for further research and development in areas such as pharmaceuticals, materials science, and consumer products. As ongoing studies continue to uncover new potential uses for this compound, it is likely that its importance will only continue to grow in the coming years.
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